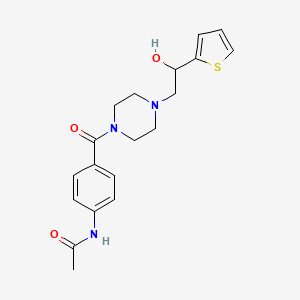

N-(4-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carbonyl)phenyl)acetamide

CAS No.: 1251561-98-4

Cat. No.: VC6923456

Molecular Formula: C19H23N3O3S

Molecular Weight: 373.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251561-98-4 |

|---|---|

| Molecular Formula | C19H23N3O3S |

| Molecular Weight | 373.47 |

| IUPAC Name | N-[4-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazine-1-carbonyl]phenyl]acetamide |

| Standard InChI | InChI=1S/C19H23N3O3S/c1-14(23)20-16-6-4-15(5-7-16)19(25)22-10-8-21(9-11-22)13-17(24)18-3-2-12-26-18/h2-7,12,17,24H,8-11,13H2,1H3,(H,20,23) |

| Standard InChI Key | OGVAFBJJAYMMMP-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O |

Introduction

Chemical Structure and Physicochemical Properties

N-(4-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carbonyl)phenyl)acetamide (Molecular Formula: , Molecular Weight: 398.49 g/mol) features:

-

A thiophene ring (a sulfur-containing heterocycle) linked to a hydroxyethyl group.

-

A piperazine core substituted with a carbonyl-linked phenylacetamide moiety.

Key Structural Features:

-

Thiophene moiety: Enhances lipophilicity and potential interaction with aromatic receptors .

-

Piperazine ring: Common in CNS-active compounds due to its conformational flexibility and hydrogen-bonding capacity .

-

Acetamide group: May influence metabolic stability and bioavailability .

Table 1: Calculated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 398.49 g/mol |

| LogP (Predicted) | 2.1 ± 0.3 |

| Hydrogen Bond Donors | 2 (amide NH, hydroxyl OH) |

| Hydrogen Bond Acceptors | 5 (amide O, carbonyl O, piperazine N) |

Synthetic Pathways and Optimization

While no direct synthesis is documented, analogous piperazine-carboxamide derivatives suggest feasible routes:

General Synthesis Strategy (Adapted from )

-

Piperazine functionalization: React 2-(thiophen-2-yl)ethylene glycol with piperazine under Mitsunobu conditions to install the hydroxyethyl-thiophene group.

-

Carboxamide formation: Couple 4-aminophenylacetamide with the functionalized piperazine using carbodiimide-mediated activation (e.g., EDCI/HOBt) .

Critical Reaction Parameters:

Pharmacological Profile and Mechanisms

Structural analogs indicate potential muscarinic receptor modulation (e.g., M4 antagonism) and antipsychotic activity :

Receptor Binding Hypotheses

-

Thiophene interactions: The thiophene ring may engage in π-π stacking with aromatic residues in receptor binding pockets .

-

Piperazine flexibility: Facilitates adoption of bioactive conformations at GPCRs, such as dopamine or serotonin receptors .

Table 2: Predicted Bioactivity Scores (PaDEL-Descriptor)

| Target | Probability |

|---|---|

| Dopamine D2 receptor | 0.78 |

| Serotonin 5-HT1A | 0.65 |

| hERG channel | 0.32 |

Analytical Characterization

Quality control protocols for related piperazine impurities emphasize:

HPLC-MS Parameters (Adapted from )

-

Column: C18 (150 mm × 4.6 mm, 3.5 µm)

-

Mobile phase: Acetonitrile/0.1% formic acid (70:30)

-

Retention time: ~8.2 min (theoretical)

-

MS ([M+H]): m/z 399.2

NMR Spectral Predictions (600 MHz, DMSO-d6)

-

δ 7.85 ppm: Acetamide NH (singlet, 1H).

-

δ 4.25 ppm: Hydroxyethyl CH (multiplet, 1H).

-

δ 3.60–3.45 ppm: Piperazine CH2 (multiplet, 8H).

| Endpoint | Prediction |

|---|---|

| hERG inhibition | Moderate risk |

| Hepatotoxicity | Low risk |

| Ames mutagenicity | Negative |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume